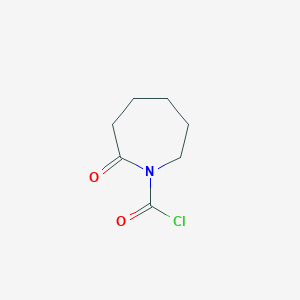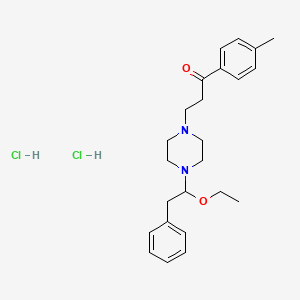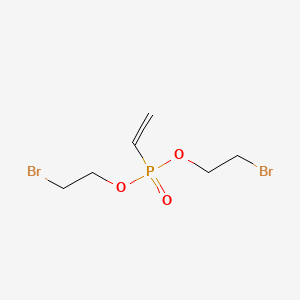![molecular formula C14H7NO2S2 B14702519 3,9-dithia-6-azapentacyclo[9.5.1.02,10.04,8.012,16]heptadeca-1(16),2(10),4(8),12,14-pentaene-5,7-dione CAS No. 25335-83-5](/img/structure/B14702519.png)
3,9-dithia-6-azapentacyclo[9.5.1.02,10.04,8.012,16]heptadeca-1(16),2(10),4(8),12,14-pentaene-5,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,9-dithia-6-azapentacyclo[95102,1004,8012,16]heptadeca-1(16),2(10),4(8),12,14-pentaene-5,7-dione is a complex organic compound characterized by its unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-dithia-6-azapentacyclo[9.5.1.02,10.04,8.012,16]heptadeca-1(16),2(10),4(8),12,14-pentaene-5,7-dione typically involves multi-step organic reactions. These reactions often require specific catalysts and controlled conditions to ensure the correct formation of the pentacyclic structure. Common reagents used in the synthesis include sulfur-containing compounds and nitrogen sources, which are essential for incorporating the dithia and aza functionalities into the molecule.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This requires optimization of reaction conditions to achieve high yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,9-dithia-6-azapentacyclo[9.5.1.02,10.04,8.012,16]heptadeca-1(16),2(10),4(8),12,14-pentaene-5,7-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen functionalities into the molecule.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
3,9-dithia-6-azapentacyclo[9.5.1.02,10.04,8.012,16]heptadeca-1(16),2(10),4(8),12,14-pentaene-5,7-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is investigated for its potential use in materials science, particularly in the development of new polymers and advanced materials.
Mechanism of Action
The mechanism by which 3,9-dithia-6-azapentacyclo[9.5.1.02,10.04,8.012,16]heptadeca-1(16),2(10),4(8),12,14-pentaene-5,7-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to engage in specific binding interactions, influencing various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4,10-dithia-1-azatetracyclo[9.7.0.0{2,10}.0{4,8}.0^{12,16}]octadeca-3(7),5,12,14,16-pentaene-8,18-dione
- 3,9-dithia-6-azapentacyclo[9.5.1.0{2,10}.0{4,8}.0^{12,16}]heptadeca-2(10),4(8),11,13,15-pentaene-5,7-dione
Uniqueness
3,9-dithia-6-azapentacyclo[9.5.1.02,10.04,8.012,16]heptadeca-1(16),2(10),4(8),12,14-pentaene-5,7-dione is unique due to its specific pentacyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research and industrial applications, distinguishing it from other similar compounds.
Properties
CAS No. |
25335-83-5 |
|---|---|
Molecular Formula |
C14H7NO2S2 |
Molecular Weight |
285.3 g/mol |
IUPAC Name |
3,9-dithia-6-azapentacyclo[9.5.1.02,10.04,8.012,16]heptadeca-1(16),2(10),4(8),12,14-pentaene-5,7-dione |
InChI |
InChI=1S/C14H7NO2S2/c16-13-11-12(14(17)15-13)19-10-8-4-7(9(10)18-11)5-2-1-3-6(5)8/h1-3,7H,4H2,(H,15,16,17) |
InChI Key |
PBBXHSAKRLVRKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=CC=CC3=C1C4=C2SC5=C(S4)C(=O)NC5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



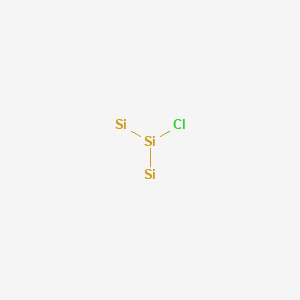
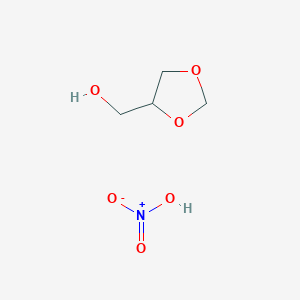

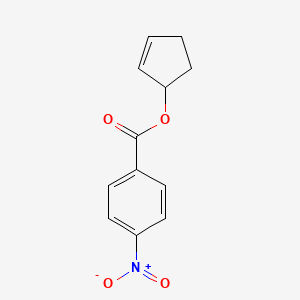
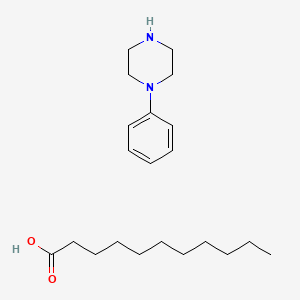
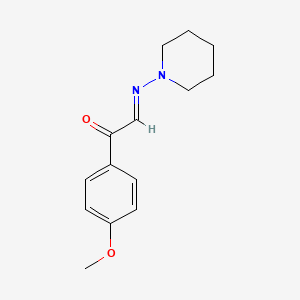
![(4E)-4-[(2-Hydroxypropyl)imino]pentan-2-one](/img/structure/B14702497.png)



